molecular formula C11H8ClFN2O B1487087 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol CAS No. 1697581-20-6

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol

Cat. No. B1487087
M. Wt: 238.64 g/mol
InChI Key: FMSUBSKMLZUOBW-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol (CFMP) is a synthetic organic chemical compound that has been studied for its potential applications in a variety of fields. The structure of CFMP is composed of a 2-chloro-4-fluorophenyl ring, a 2-methylpyrimidin-4-ol ring, and a 6-carbon bridge connecting them. This compound is of interest due to its unique chemical structure, which has been shown to have a wide range of potential applications.

Scientific Research Applications

Synthesis and Reactivity

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is a compound with notable significance in synthetic chemistry, particularly in the synthesis of fluoropyrimidines and other pyrimidine derivatives. The reactivity of fluoropyrimidines, including compounds similar to the one , has been extensively studied, showing that these compounds react significantly faster than their halogenopyrimidine counterparts in piperidinolysis reactions. This suggests potential utility in the synthesis of more complex molecules (Brown & Waring, 1974). Furthermore, the synthesis of 1-arylpiperidin-4-ols showcases the versatility of halogenated phenyl groups in facilitating nucleophilic substitutions, hinting at the broad synthetic applications of compounds like 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol (Reese & Thompson, 1988).

Structural and Theoretical Insights

The study of arylsulfonylated 2-amino-6-methylpyrimidin derivatives offers insights into the structural stabilities and theoretical properties of pyrimidin derivatives. Single-crystal analysis and theoretical calculations provide a foundation for understanding the effects of various substitutions on pyrimidin rings, which can be directly related to the modifications on compounds like 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol (Ali et al., 2021).

Biological Evaluation

Novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols, similar in structure to the compound of interest, have shown pronounced stimulating action on plant growth, indicating the potential of such compounds in agricultural applications. This highlights a direction for the biological evaluation of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol and similar compounds (Yengoyan et al., 2019).

properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(13)4-9(8)12/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSUBSKMLZUOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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